

A-381393 off-target effects and mitigation

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Compound of Interest

Compound Name: A-381393

Cat. No.: B15617876

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A-381393 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the dopamine D4 receptor antagonist, **A-381393**, and strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **A-381393**?

A-381393 is a potent and selective antagonist for the dopamine D4 receptor. It binds to various polymorphic forms of the human D4 receptor (D4.2, D4.4, D4.7) with high affinity. As a D2-like receptor, the D4 receptor is primarily coupled to Gi/o proteins. Its activation inhibits the enzyme adenylyl cyclase, which leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).

Q2: What are the principal off-target effects associated with **A-381393**?

The most significant off-target interaction for **A-381393** is with the serotonin 5-HT2A receptor, for which it shows moderate affinity. It also exhibits weak affinity for several other receptors, including 5-HT1A, Sigma 2, and various adrenergic and histamine receptors, but these interactions are significantly weaker than its affinity for the D4 and 5-HT2A receptors.

Q3: How does the off-target activity at the 5-HT2A receptor manifest?

The 5-HT_{2A} receptor is a G protein-coupled receptor (GPCR) that couples to the Gq/G11 signaling pathway. Activation of this pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the release of calcium (Ca²⁺) from intracellular stores and the activation of protein kinase C (PKC). Antagonism of this receptor by **A-381393** would block these downstream effects.

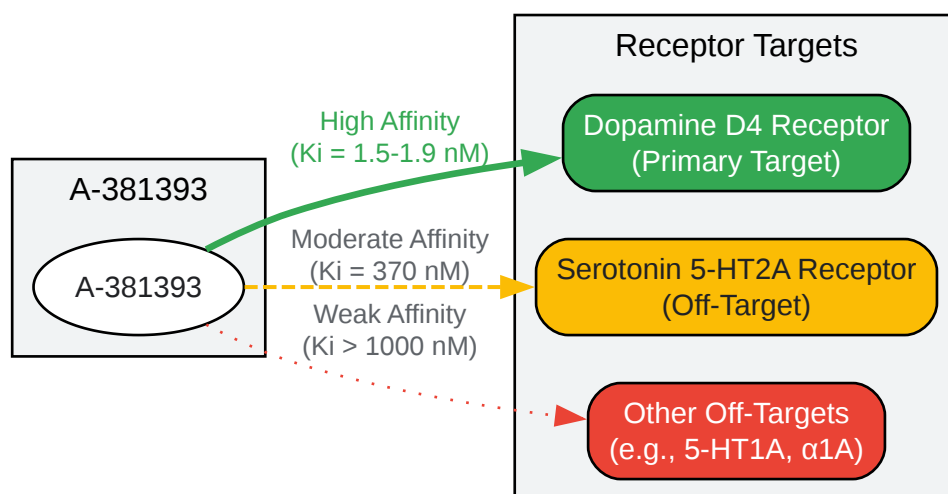
A-381393 Binding Profile

The following table summarizes the binding affinities (K_i) of **A-381393** for its primary target and key off-targets. Lower K_i values indicate higher binding affinity.

Receptor Target	Binding Affinity (K _i) in nM	Receptor Class / Family
Human Dopamine D4.4	1.5	Dopamine D2-like
Human Dopamine D4.7	1.6	Dopamine D2-like
Human Dopamine D4.2	1.9	Dopamine D2-like
Serotonin 5-HT _{2A}	370	Serotonin
Serotonin 5-HT _{1A}	1365	Serotonin
Adrenoceptor α _{1A}	2044	Adrenergic
Adrenoceptor α _{2C}	1912	Adrenergic
Histamine H ₁	2962	Histamine
Sigma 2	8600	Sigma

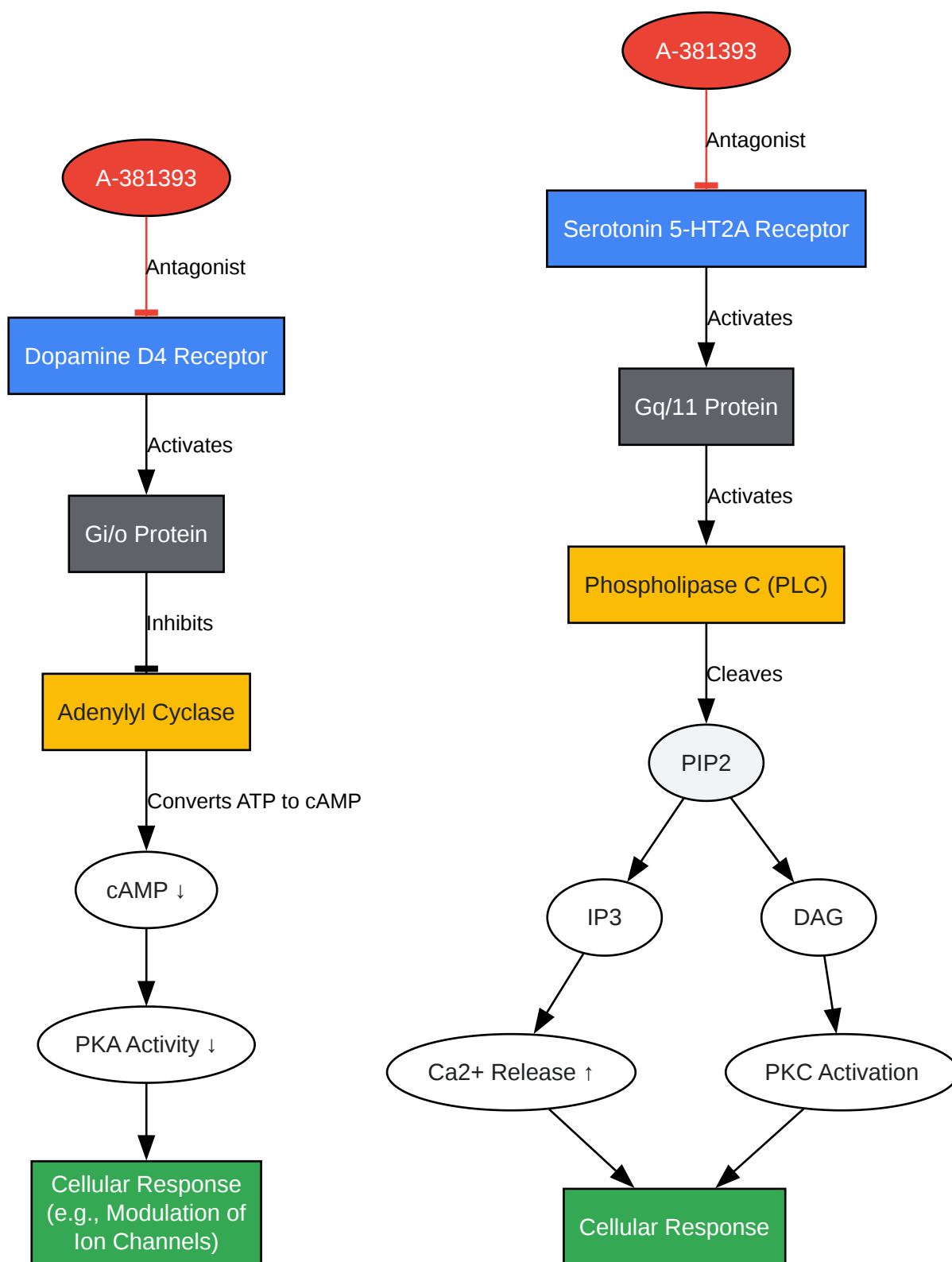
Data sourced from
MedChemExpress and
Universal Biologicals.

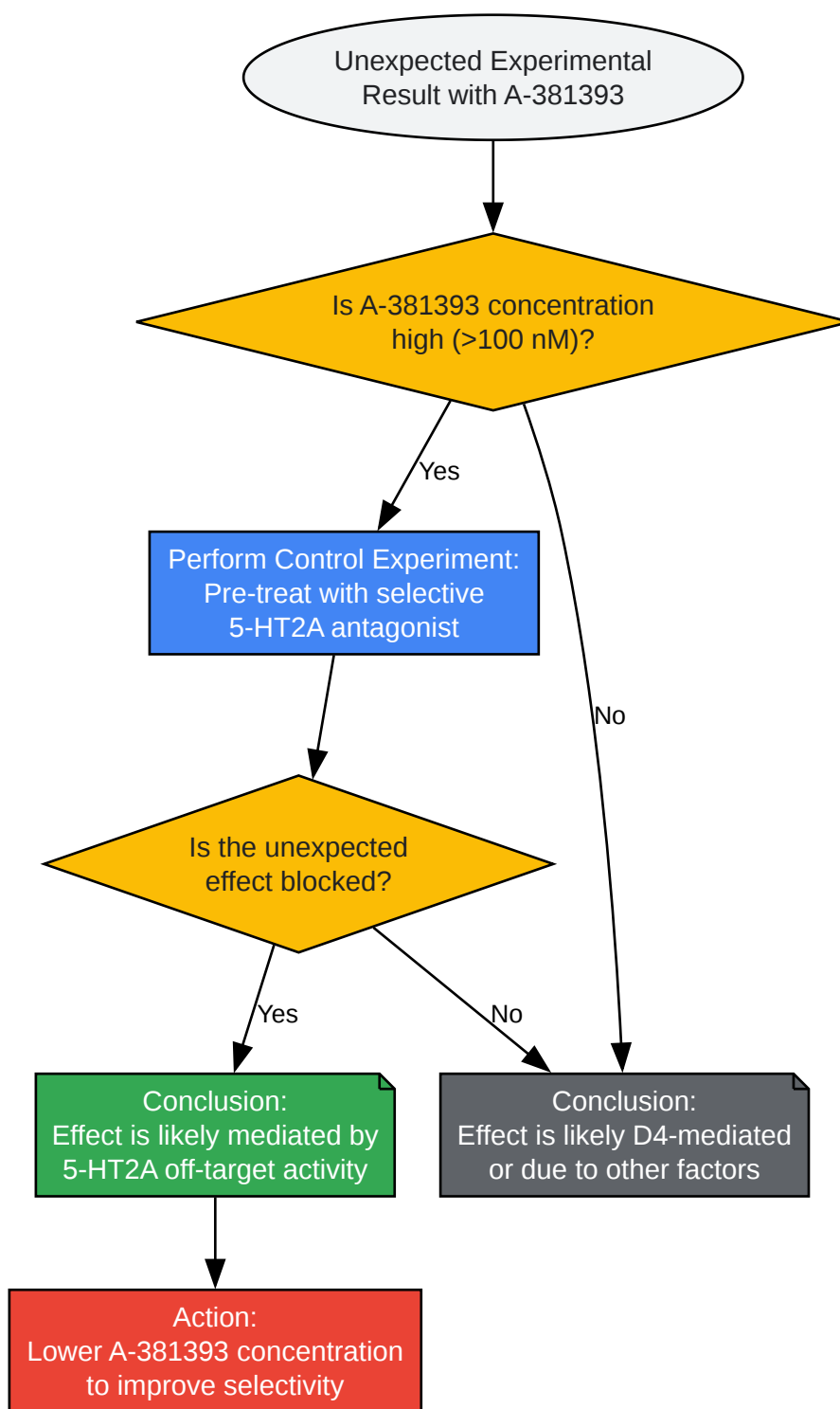
Visualizing A-381393 Selectivity and Signaling Pathways



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Caption: **A-381393** target affinity profile.





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